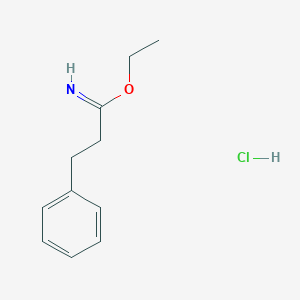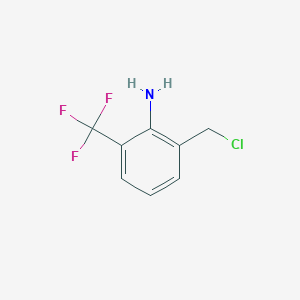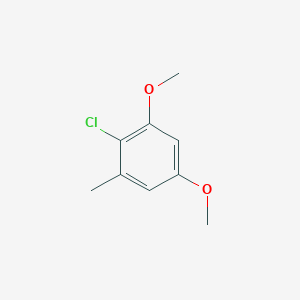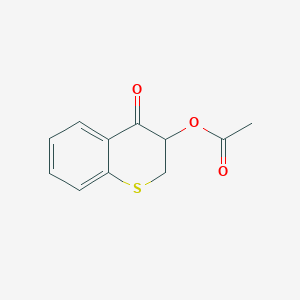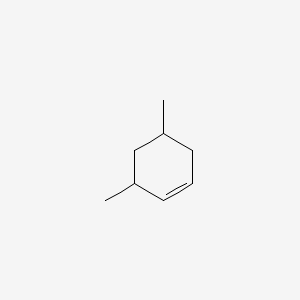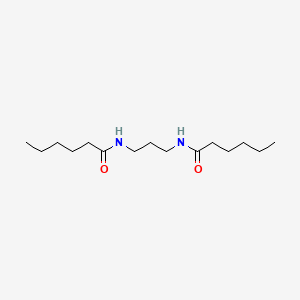
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy-: is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy- typically involves multiple steps, starting from readily available precursors. One common approach is to begin with phenothiazine, which undergoes a series of reactions to introduce the carboxamide group and the N-(2-(butylthio)ethyl)-2-methoxy- substituents. Key steps in the synthesis may include:
Nitration and Reduction: Phenothiazine is first nitrated to introduce nitro groups, which are then reduced to amines.
Acylation: The amine groups are acylated to form the carboxamide.
Thioether Formation: The butylthio group is introduced through a nucleophilic substitution reaction.
Methoxylation: Finally, the methoxy group is added via an electrophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, it may serve as a probe or ligand for studying enzyme interactions and cellular processes.
Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This compound may be investigated for similar therapeutic applications.
Industry: The compound’s chemical stability and reactivity make it suitable for use in various industrial processes, such as the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy- depends on its specific application. In medicinal chemistry, phenothiazine derivatives typically exert their effects by interacting with neurotransmitter receptors, enzymes, or ion channels. The compound’s functional groups may enhance its binding affinity and selectivity for these molecular targets, leading to desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
10H-Phenothiazine-10-carboxamide: Lacks the N-(2-(butylthio)ethyl)-2-methoxy- substituents, resulting in different chemical properties and applications.
N-(2-(butylthio)ethyl)-2-chloro-10H-Phenothiazine-10-carboxamide: Contains a chloro group instead of a methoxy group, which can alter its reactivity and biological activity.
N-(2-(butylthio)ethyl)-10H-Phenothiazine-10-carboxamide:
Uniqueness
The presence of the N-(2-(butylthio)ethyl)-2-methoxy- substituents in 10H-Phenothiazine-10-carboxamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features distinguish it from other phenothiazine derivatives and may enhance its suitability for certain applications in research and industry.
Properties
CAS No. |
53056-78-3 |
|---|---|
Molecular Formula |
C20H24N2O2S2 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
N-(2-butylsulfanylethyl)-2-methoxyphenothiazine-10-carboxamide |
InChI |
InChI=1S/C20H24N2O2S2/c1-3-4-12-25-13-11-21-20(23)22-16-7-5-6-8-18(16)26-19-10-9-15(24-2)14-17(19)22/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23) |
InChI Key |
KFTGMCCYQHDELC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)
![Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B14642922.png)
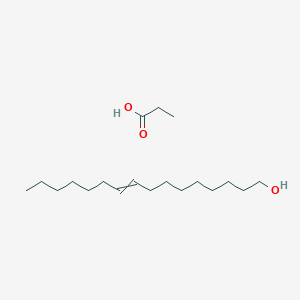
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione](/img/structure/B14642934.png)
![Morpholine, 4-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14642936.png)
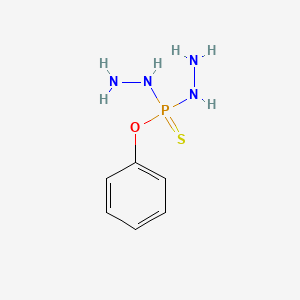
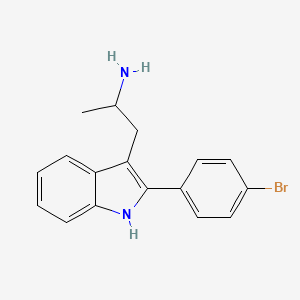
![4,4'-[Carbonylbis(oxy)]dibenzoic acid](/img/structure/B14642956.png)
